molecular formula C6H2BrF3N2O2 B2736817 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine CAS No. 1211540-75-8

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine

Cat. No.: B2736817
CAS No.: 1211540-75-8
M. Wt: 270.993
InChI Key: YDQMCIGWQQKNSP-UHFFFAOYSA-N
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Description

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrF3N2O2 . It is a solid substance .


Synthesis Analysis

The synthesis of similar compounds involves bromination of 2-aminopyridine with N-Bromosuccinimide (NBS) in acetonitrile at 0-5 °C . The brominated aminopyridine is then reacted with an oxidant mixture to yield the bromo-nitropyridine . Another method involves regioselective C-4 deprotonation with LDA and trapping with carbon dioxide to produce the corresponding C-4 acid .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with a bromo group, a nitro group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H2BrF3N2O2/c7-5-4 (6 (8,9)10)1-3 (2-11-5)12 (13)14/h1-2H .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others can be found in the ChemSpider database .

Scientific Research Applications

Spectroscopic Characterization and Optical Properties

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine has been characterized spectroscopically, applying Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Studies have utilized density functional theory (DFT) to optimize its geometric structure and investigate its vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. The HOMO-LUMO energies were examined using time-dependent DFT (TD-DFT), and its interaction with pBR322 plasmid DNA was explored through agarose gel electrophoresis experiments, demonstrating its potential in DNA interaction studies and antimicrobial activities (H. Vural & M. Kara, 2017).

Magnetic Materials and Single-Molecule Magnetism

Research on lanthanide-nitronyl nitroxide complexes, including this compound derivatives, has contributed significantly to the development of materials exhibiting single-molecule magnet behavior. These complexes form a four-spin system through bridging ligands, providing insights into static and dynamic magnetic properties critical for advancing magnetic material science (Jin-Xia Xu et al., 2009).

Coordination Chemistry and Polymer Synthesis

The compound has been involved in the synthesis of novel coordination polymers, highlighting its role in creating materials with unique structures and properties. For example, its application in metal-directed and ligand-distorted assembly of coordination polymers showcases its versatility in synthesizing materials with potential optical and electronic applications (Peng-Fei Wang et al., 2011).

Analytical Chemistry and Sensor Development

Its derivatives have been utilized in the spectrofluorimetric determination of iron(III) ions, demonstrating its potential in developing sensitive and selective analytical methods for metal ion detection (K. Cha & C. I. Park, 1996).

Safety and Hazards

The safety information for this compound includes pictograms GHS07, signal word “Warning”, and hazard statements H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 . It is recommended to keep the compound in a dark place, in an inert atmosphere, and at a temperature of 2-8°C .

Future Directions

Trifluoromethylpyridines and their derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

5-bromo-3-nitro-2-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQMCIGWQQKNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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